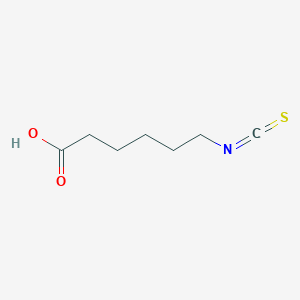

6-Isothiocyanatohexanoic acid

Description

Properties

Molecular Formula |

C7H11NO2S |

|---|---|

Molecular Weight |

173.24 g/mol |

IUPAC Name |

6-isothiocyanatohexanoic acid |

InChI |

InChI=1S/C7H11NO2S/c9-7(10)4-2-1-3-5-8-6-11/h1-5H2,(H,9,10) |

InChI Key |

HPOLGIXOQGDPRI-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)O)CCN=C=S |

Origin of Product |

United States |

Preparation Methods

Carbon Disulfide and Halogen-Mediated Synthesis

The most widely reported method involves reacting 6-aminohexanoic acid with carbon disulfide (CS₂) and a halogen (e.g., iodine) in a biphasic solvent system. This approach avoids toxic reagents like thiophosgene, aligning with industrial safety standards.

Procedure :

-

Aminocarboxylic Acid Activation : 6-Aminohexanoic acid is suspended in tetrahydrofuran (THF) and water, with triethylamine (TEA) as a base.

-

Dithiocarbamate Formation : CS₂ is added to form a dithiocarbamate intermediate.

-

Oxidative Desulfurization : Iodine in THF is introduced at 0°C, triggering desulfurization to yield the isothiocyanate.

Reaction Conditions :

Advantages :

Thiophosgene-Based Synthesis

Although less favored due to safety concerns, thiophosgene (CSCl₂) remains a traditional reagent for isothiocyanate synthesis.

Procedure :

-

Amine Protection : 6-Aminohexanoic acid is protected (e.g., as a methyl ester).

-

Thiocarbamoyl Chloride Formation : Reaction with thiophosgene in dichloromethane.

-

Deprotection : Acidic hydrolysis to regenerate the carboxylic acid.

Reaction Conditions :

Disadvantages :

Alternative Methodologies

Solid-Phase Synthesis

Patents describe immobilizing 6-aminohexanoic acid on resins for sequential CS₂ and halogen treatment, enabling continuous production.

Advantages :

Comparative Analysis of Methods

| Method | Reagents | Yield | Safety | Scalability |

|---|---|---|---|---|

| CS₂ + I₂ | CS₂, I₂, TEA | 85–98% | High | Industrial |

| Thiophosgene | CSCl₂, DCM | 70–80% | Low | Lab-scale |

| Staudinger/Aza-Wittig | PPh₃, CS₂ | ~60% | Moderate | Research |

| Solid-Phase | Resin, CS₂, I₂ | 90–95% | High | Pilot-scale |

Critical Observations :

-

The CS₂/halogen method dominates industrial settings due to safety and yield.

-

Solid-phase synthesis shows promise for specialized applications but requires infrastructure investment.

Optimization Strategies

Solvent Systems

Biphasic solvents (THF/water) enhance reaction efficiency by stabilizing intermediates. Polar aprotic solvents (e.g., DMF) are avoided due to side reactions.

Halogen Selection

Iodine outperforms bromine or chlorine in desulfurization kinetics, though bromine is cheaper.

Purification Techniques

-

Acid-Base Extraction : Removes unreacted amine and byproducts.

-

Silica Gel Chromatography : Used for lab-scale purification (≥98% purity).

Industrial-Scale Considerations

A 2023 patent (WO2024008844A1) highlights a one-pot process for related nitrooxyhexanoyl compounds, emphasizing:

-

In Situ Intermediate Use : Avoiding isolation of 6-(nitrooxy)hexanoic acid reduces steps.

-

Chromatography-Free Purification : Gravity silica gel columns replace costly HPLC.

Emerging Trends

Q & A

Q. What are the established synthetic protocols for preparing 6-Isothiocyanatohexanoic acid with high purity?

- Methodological Answer : Begin with a precursor such as 6-aminohexanoic acid. React it with thiophosgene or a safer alternative (e.g., 1,1'-thiocarbonyldiimidazole) in a polar solvent (e.g., DMF/water mixture). Monitor reaction progress via TLC (30% EtOAc/Hexane) and confirm completion by the disappearance of the amine precursor . Purify the product using recrystallization (aqueous ethanol) or column chromatography. Ensure purity validation via NMR (≥95%) and elemental analysis. For reproducibility, document solvent ratios, temperature, and reaction time in detail .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the isothiocyanate (-NCS) group (e.g., δ ~130 ppm for ¹³C in DMSO-d₆). IR spectroscopy can detect the -NCS stretch (~2050–2150 cm⁻¹). Mass spectrometry (ESI-TOF) verifies molecular ion peaks ([M+H]⁺). For structural ambiguity, compare spectral data with analogous compounds (e.g., phenylisothiocyanate derivatives) . Include raw spectral data in supplementary materials with baseline corrections and integration values .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 2–12) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV (λ = 254 nm) at timed intervals. Calculate half-life (t₁/₂) using first-order kinetics. For hydrolytic stability, track the loss of -NCS groups via IR or reaction with n-butylamine followed by LC-MS .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR absorptions) be resolved during characterization?

- Methodological Answer : Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For ambiguous IR peaks, use Raman spectroscopy to rule out solvent interference. If tautomerism is suspected (e.g., thiourea formation), perform variable-temperature NMR or computational modeling (DFT) to assess energy barriers . Document all anomalies and propose mechanistic explanations (e.g., dimerization) in the discussion section .

Q. What computational methods are suitable for predicting the reactivity of this compound in biological conjugation reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate electrophilicity indices of the -NCS group. Simulate nucleophilic attack by lysine residues (e.g., in proteins) using molecular docking (AutoDock Vina) or QM/MM hybrid models. Validate predictions with experimental kinetic studies (stopped-flow spectroscopy) under physiological conditions . Reference protein data bank (PDB) structures for target biomolecules .

Q. How can reaction conditions be optimized for conjugating this compound to amine-containing biomolecules without side reactions?

- Methodological Answer : Perform pH-dependent kinetic studies (pH 7.4–9.0) to balance reactivity and biomolecule stability. Use a molar excess of the biomolecule (1.2–1.5 eq) to minimize unreacted -NCS groups. Monitor conjugation efficiency via SDS-PAGE or MALDI-TOF. For side reactions (e.g., hydrolysis), add stabilizing agents like 1% Tween-20 or reduce incubation temperatures .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing kinetic data from this compound reactions?

- Methodological Answer : Apply nonlinear regression (e.g., GraphPad Prism) to fit time-course data to pseudo-first-order models. Report rate constants (k) with 95% confidence intervals. For reproducibility, include raw datasets (absorbance/time) in supplementary materials and detail instrument calibration methods (e.g., UV-Vis wavelength accuracy) .

Q. How should researchers address batch-to-batch variability in synthesized this compound?

- Methodological Answer : Implement quality control (QC) protocols:

- HPLC purity thresholds (≥98% by area normalization).

- ¹H NMR consistency checks (e.g., integral ratios of -CH₂- groups).

- Track impurities (e.g., unreacted amine) via LC-MS.

Document all QC results in appendices and use statistical process control (SPC) charts for long-term monitoring .

Ethical and Literature Considerations

Q. How to systematically review existing literature on this compound to identify underexplored research gaps?

Q. What frameworks (e.g., FINER criteria) ensure research questions on this compound are scientifically rigorous?

- Methodological Answer :

Evaluate questions against FINER criteria : - Feasible : Can the study be completed with available resources?

- Novel : Does it address unverified reaction mechanisms?

- Ethical : Are toxicity protocols followed (e.g., SDS Section 7)?

- Relevant : Does it advance bioconjugation or materials science?

Reframe overly broad questions using PICO (Population: reaction systems; Intervention: pH/temperature; Comparison: alternative reagents; Outcome: yield/purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.